molecular formula C9H9FN2 B12121133 (3-Fluorophenyl)(methylamino)acetonitrile CAS No. 370554-91-9

(3-Fluorophenyl)(methylamino)acetonitrile

Cat. No.: B12121133
CAS No.: 370554-91-9
M. Wt: 164.18 g/mol
InChI Key: VBFBZXQGEGURHW-UHFFFAOYSA-N
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Description

BENZENEACETONITRILE, 3-FLUORO-ALPHA-(METHYLAMINO)- is a chemical compound with the molecular formula C9H9FN2. It is also known by other names such as m-Fluorophenylacetonitrile and 3-Fluorobenzyl cyanide . This compound is characterized by the presence of a fluorine atom on the benzene ring and a methylamino group attached to the alpha position of the acetonitrile group.

Preparation Methods

The synthesis of BENZENEACETONITRILE, 3-FLUORO-ALPHA-(METHYLAMINO)- can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzyl chloride with sodium cyanide to form 3-fluorobenzyl cyanide. This intermediate can then be reacted with methylamine under appropriate conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

BENZENEACETONITRILE, 3-FLUORO-ALPHA-(METHYLAMINO)- undergoes various chemical reactions, including:

Scientific Research Applications

BENZENEACETONITRILE, 3-FLUORO-ALPHA-(METHYLAMINO)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZENEACETONITRILE, 3-FLUORO-ALPHA-(METHYLAMINO)- involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

BENZENEACETONITRILE, 3-FLUORO-ALPHA-(METHYLAMINO)- can be compared with similar compounds such as:

Properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBZXQGEGURHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655422
Record name (3-Fluorophenyl)(methylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370554-91-9
Record name (3-Fluorophenyl)(methylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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